2-Biphenylyl Sulfate Potassium Salt
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Overview
Description
2-Biphenylyl Sulfate Potassium Salt is a chemical compound with the molecular formula C₁₂H₉KO₄S and a molecular weight of 288.36 g/mol . It is a derivative of 2-Phenylphenol, which is known for its use as an agricultural fungicide . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Biphenylyl Sulfate Potassium Salt typically involves the reaction of 2-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The general reaction can be represented as follows: [ \text{C}{12}\text{H}{10}\text{O} + \text{H}_2\text{SO}4 \rightarrow \text{C}{12}\text{H}_9\text{OSO}3\text{H} ] [ \text{C}{12}\text{H}_9\text{OSO}3\text{H} + \text{KOH} \rightarrow \text{C}{12}\text{H}_9\text{OSO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
the general principles of salt preparation, such as reacting an acid with a base and subsequent crystallization, are likely employed .
Chemical Reactions Analysis
Types of Reactions
2-Biphenylyl Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
Oxidation: Biphenyl-2-sulfonic acid.
Reduction: Biphenyl-2-thiol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Biphenylyl Sulfate Potassium Salt has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-Biphenylyl Sulfate Potassium Salt involves its interaction with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylphenol: A precursor to 2-Biphenylyl Sulfate Potassium Salt, used as an agricultural fungicide.
Biphenyl-2-sulfonic acid: An oxidation product of this compound.
Biphenyl-2-thiol: A reduction product of this compound.
Uniqueness
This compound is unique due to its sulfate group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 2-Phenylphenol. The presence of the potassium ion also influences its solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C12H10KO4S |
---|---|
Molecular Weight |
289.37 g/mol |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15); |
InChI Key |
JTCVZDBKYNOCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O.[K] |
Origin of Product |
United States |
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